

Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Tert-butyl 5-oxopentanoate*

Cat. No.: B1624747

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The fundamental utility of **tert-butyl 5-oxopentanoate** is derived directly from its structure, which features a five-carbon backbone functionalized at both ends.

Chemical Structure: O=CH-CH2-CH2-CH2-C(=O)O-C(CH3)3

This structure confers a dual chemical personality: the electrophilic aldehyde carbon is susceptible to nucleophilic addition, while the ester carbonyl is less reactive and the entire ester group is stable to a wide range of reagents, except for strong acids.

Table 1: Core Molecular Identifiers

Property	Value
IUPAC Name	tert-butyl 5-oxopentanoate
Molecular Formula	C ₉ H ₁₆ O ₃
Molar Mass	172.22 g/mol
CAS Number	Not readily available in major databases

Table 2: Predicted Physicochemical Properties

The following properties are computationally predicted and should be used as an estimation pending experimental verification.

Property	Predicted Value	Source/Method
Boiling Point	~210-220 °C at 760 mmHg	Estimation based on structural analogues
Density	~0.97 g/cm ³	Computational Prediction
XLogP3-AA	0.7	PubChem (for isomer tert-butyl 4-oxopentanoate)[1]
Flash Point	~85 °C	Estimation based on structural analogues

Spectroscopic Characterization: The Analytical Fingerprint

unambiguous structural confirmation is paramount. The expected spectroscopic data for **tert-butyl 5-oxopentanoate** provide a clear analytical signature.

Table 3: Predicted Spectroscopic Data for Structural Elucidation

Technique	Feature	Expected Chemical Shift / Frequency	Rationale and Key Characteristics
¹ H NMR	Aldehyde Proton (CHO)	δ 9.7-9.8 ppm	A characteristic downfield triplet, deshielded by the electronegative oxygen.
Methylene Protons (CH ₂)	δ 1.8-2.6 ppm	Multiple overlapping multiplets corresponding to the three methylene groups in the aliphatic chain.	
tert-Butyl Protons (C(CH ₃) ₃)	δ ~1.45 ppm	A sharp, integrating to 9H, characteristic of the magnetically equivalent methyl groups on the tert-butyl ester. ^[2]	
¹³ C NMR	Aldehyde Carbonyl (CHO)	δ ~200 ppm	Highly deshielded carbonyl carbon typical for aldehydes.
Ester Carbonyl (COO)	δ ~172 ppm	Characteristic chemical shift for an ester carbonyl carbon.	
Quaternary Carbon (O-C(CH ₃) ₃)	δ ~81 ppm	The central carbon of the tert-butyl group, shifted downfield by the adjacent oxygen.	
Methylene Carbons (CH ₂)	δ 20-45 ppm	Three distinct signals in the aliphatic region of the spectrum.	

tert-Butyl Carbons ($\text{C}(\text{CH}_3)_3$)	$\delta \sim 28 \text{ ppm}$	A single, strong signal for the three equivalent methyl carbons. ^[2]
Infrared (IR)	C=O Stretch (Aldehyde)	$\sim 1725 \text{ cm}^{-1}$ Strong, sharp absorbance. Often distinguishable from the ester carbonyl.
C=O Stretch (Ester)	$\sim 1735 \text{ cm}^{-1}$	Strong, sharp absorbance. The steric bulk of the tert-butyl group can slightly influence this frequency.
C-H Stretch (Aldehyde)	$\sim 2720 \text{ & } 2820 \text{ cm}^{-1}$	Two weak but characteristic bands, known as a Fermi doublet, are diagnostic for an aldehyde C-H bond.
C-O Stretch (Ester)	$\sim 1150 \text{ cm}^{-1}$	Strong absorbance corresponding to the ester C-O bond.

Synthesis and Handling

While not commonly available commercially, **tert-butyl 5-oxopentanoate** can be synthesized through a straightforward, multi-step sequence from readily available starting materials. A logical and efficient route begins with mono-tert-butyl glutarate, also known as 5-(tert-butoxy)-5-oxopentanoic acid^[3].

Experimental Protocol: Synthesis from Mono-tert-butyl glutarate

This two-step protocol involves the selective reduction of the free carboxylic acid to a primary alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of 5-(tert-butoxy)-5-oxopentanoic acid to tert-butyl 5-hydroxypentanoate

- Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Borane Addition: Add borane-THF complex solution ($\text{BH}_3\cdot\text{THF}$, ~1.1 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C. The choice of borane is critical as it selectively reduces the carboxylic acid in the presence of the sterically hindered tert-butyl ester.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.
- Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alcohol is often pure enough for the next step, or can be purified by column chromatography.

Step 2: Oxidation to **tert-butyl 5-oxopentanoate**

- Setup: In a separate flask, prepare a suspension of a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (~1.5 eq) in anhydrous dichloromethane (DCM).
- Alcohol Addition: Add a solution of tert-butyl 5-hydroxypentanoate (from Step 1) in DCM to the oxidant suspension at room temperature. DMP is often preferred for its mild conditions

and simple workup.

- Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
- Workup (for DMP): Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure **tert-butyl 5-oxopentanoate**.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **tert-butyl 5-oxopentanoate**.

Stability and Handling

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.^[4] Aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air.
- Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.^[5] Avoid contact with skin and eyes and prevent inhalation of vapors.^[4]

Chemical Reactivity and Synthetic Transformations

The synthetic power of **tert-butyl 5-oxopentanoate** lies in the differential reactivity of its two functional groups. This allows for a wide array of selective modifications.

Reactions at the Aldehyde Terminus

The aldehyde is the more reactive site, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

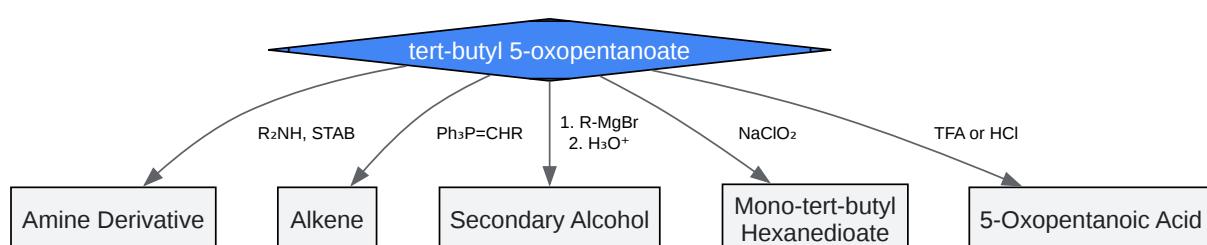
- **Reductive Amination:** Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) yields a secondary or tertiary amine, respectively. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.
- **Wittig Reaction:** Reaction with a phosphorus ylide ($\text{Ph}_3\text{P}=\text{CHR}$) allows for the conversion of the aldehyde into an alkene. This provides a reliable method for carbon chain elongation and the introduction of double bonds.
- **Nucleophilic Addition:** Grignard reagents ($\text{R}-\text{MgBr}$) or organolithium reagents ($\text{R}-\text{Li}$) readily add to the aldehyde carbonyl to form a secondary alcohol after an aqueous workup. This is a fundamental C-C bond-forming reaction.
- **Oxidation/Reduction:** The aldehyde can be selectively oxidized to a carboxylic acid using reagents like Pinnick's oxidation (NaClO_2), creating a symmetrical dicarboxylic acid mono-ester. Conversely, it can be reduced to a primary alcohol with sodium borohydride (NaBH_4), a reaction that will not affect the tert-butyl ester.

Transformations of the Tert-butyl Ester

The tert-butyl ester is primarily a protecting group for the carboxylic acid functionality. Its cleavage is a key step in many synthetic sequences.

- **Acid-Catalyzed Deprotection:** The ester is stable to most basic, reductive, and oxidative conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in DCM, or by HCl in dioxane. The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is trapped by the conjugate base or solvent. This orthogonality is a significant synthetic advantage.

Reactivity Map

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Caption: Key synthetic transformations of **tert-butyl 5-oxopentanoate**.

Applications in Research and Development

The true value of **tert-butyl 5-oxopentanoate** is realized in its application as a versatile intermediate for constructing more complex target molecules.

- **Pharmaceutical Synthesis:** The C5 backbone is a common structural motif in many biologically active compounds. By using the aldehyde for initial elaborations and later deprotecting the ester, complex substituted carboxylic acids can be prepared. Analogous amino-pentanoate structures are key starting materials for molecules containing the (S)-2-aminoglutarimide moiety, which are of significant pharmaceutical interest.^[6] Furthermore, related structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[7]
- **Synthesis of Heterocycles:** **Tert-butyl 5-oxopentanoate** is an ideal precursor for synthesizing five- and six-membered heterocyclic systems. For example, reductive amination followed by intramolecular cyclization (after deprotection of the ester) can lead to the formation of substituted piperidones, a core structure in many alkaloids and CNS-active drugs. This strategy is highlighted in the synthesis of chiral δ -lactams from similar oxo-esters. ^[8]
- **Asymmetric Synthesis:** The aldehyde can be subjected to a wide range of enantioselective additions (e.g., using chiral catalysts) to install a stereocenter. This chiral center can then direct subsequent transformations, providing a route to enantiopure final products.

Conclusion

Tert-butyl 5-oxopentanoate represents a potent and highly versatile building block for modern organic synthesis. Its dual functionality, characterized by a reactive aldehyde and a robust, acid-labile tert-butyl ester, provides a predictable and powerful platform for the strategic assembly of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity opens the door to streamlined and efficient synthetic routes toward novel chemical entities. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable C5 synthon.

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